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molecular formula C15H13Cl2N3O B8553629 Phthalazine, 4-[(3,5-dichloro-4-pyridinyl)methyl]-1,2-dihydro-7-methoxy- CAS No. 256442-90-7

Phthalazine, 4-[(3,5-dichloro-4-pyridinyl)methyl]-1,2-dihydro-7-methoxy-

Cat. No. B8553629
M. Wt: 322.2 g/mol
InChI Key: INJOULQGSUBQJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06329370B1

Procedure details

Operating substantially as described in example 25 starting from 4-(3,5-dichloro-pyridin-4-ylmethyl)-7-methoxy-1,2-dihydro-phthalazine (1 g, 3.1 mmoles), prepared as described in example 22, in dry THF (35 ml), triethylamine (1.08 ml, 7.76 mmoles) and isobutanoyl chloride (0.39 ml, 3.72 mmoles), 1 g of the title compound was obtained (yield: 83%). m.p.: 210-212° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.08 mL
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([Cl:21])[C:7]=1[CH2:8][C:9]1[C:18]2[C:13](=[CH:14][C:15]([O:19][CH3:20])=[CH:16][CH:17]=2)[CH2:12][NH:11][N:10]=1.[CH2:22](N(CC)CC)C.[CH2:29]1C[O:32][CH2:31][CH2:30]1>>[C:2]([Cl:1])(=[O:32])[CH:7]([CH3:8])[CH3:6].[Cl:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([Cl:21])[C:7]=1[CH2:8][C:9]1[C:18]2[C:13](=[CH:14][C:15]([O:19][CH3:20])=[CH:16][CH:17]=2)[CH2:12][N:11]([C:31](=[O:32])[CH:30]([CH3:29])[CH3:22])[N:10]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC=1C=NC=C(C1CC1=NNCC2=CC(=CC=C12)OC)Cl
Step Two
Name
Quantity
1.08 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
35 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.72 mmol
AMOUNT: VOLUME 0.39 mL
Name
Type
product
Smiles
ClC=1C=NC=C(C1CC1=NN(CC2=CC(=CC=C12)OC)C(C(C)C)=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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